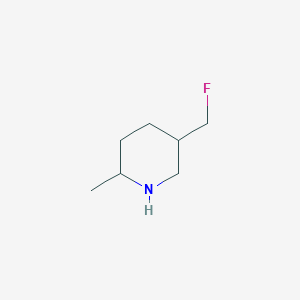

5-(Fluoromethyl)-2-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14FN |

|---|---|

Molecular Weight |

131.19 g/mol |

IUPAC Name |

5-(fluoromethyl)-2-methylpiperidine |

InChI |

InChI=1S/C7H14FN/c1-6-2-3-7(4-8)5-9-6/h6-7,9H,2-5H2,1H3 |

InChI Key |

FKUBCGAHGRXUDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CN1)CF |

Origin of Product |

United States |

Contextualization Within Piperidine Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent motif in numerous natural products and synthetic drugs. nih.govwikipedia.org Its conformational flexibility allows it to interact with a wide range of biological targets, making it a privileged scaffold in drug discovery. journalagent.com The chemical properties of 5-(Fluoromethyl)-2-methylpiperidine are defined by its core piperidine structure, which provides a three-dimensional framework, and the specific substitutions at the 2 and 5 positions.

The synthesis of substituted piperidines is a well-explored area of organic chemistry, with numerous methods developed for their construction. nih.gov These methods often involve the hydrogenation of corresponding pyridine (B92270) precursors or various cyclization strategies. nih.gov The introduction of substituents like a methyl group at the 2-position and a fluoromethyl group at the 5-position creates stereocenters, leading to the possibility of different stereoisomers, each with potentially distinct biological activities. thieme-connect.com

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | (2S,5R)-5-(fluoromethyl)-2-methyl-piperidine |

| CAS Number | 2306255-47-8 |

| Molecular Formula | C7H14FN |

| Molecular Weight | 131.19 g/mol |

| SMILES | FC[C@@H]1CCC@@HC |

Note: Data sourced from available chemical databases. aablocks.com The presented data is for a specific stereoisomer.

Significance of Fluorinated and Methylated Piperidine Derivatives in Chemical Biology

The incorporation of fluorine and methyl groups into the piperidine (B6355638) scaffold is a strategic decision in medicinal chemistry, as these modifications can profoundly influence a molecule's biological properties.

Fluorination , the process of introducing fluorine atoms into a molecule, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic profile of drug candidates. mdpi.com The introduction of a fluorine atom or a fluorinated group, such as the fluoromethyl group in 5-(Fluoromethyl)-2-methylpiperidine, can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the half-life of a drug. mdpi.com

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donors, potentially increasing the potency of a compound. mdpi.com

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Methylation , the addition of a methyl group, also plays a crucial role in tuning the properties of piperidine derivatives. A methyl group can:

Influence Conformation: The presence of a methyl group can influence the conformational preference of the piperidine ring, which can be critical for optimal binding to a biological target. wikipedia.org

Provide a Handle for Further Functionalization: The methyl group can serve as a point for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. sigmaaldrich.com

Impact Selectivity: The steric bulk of a methyl group can influence the selectivity of a compound for a particular receptor subtype. thieme-connect.com

Recent research has highlighted the potential of fluorinated piperidine derivatives in various therapeutic areas. For instance, studies on fluorinated ethynylpiperidine derivatives have shown promising local anesthetic and antiarrhythmic activities. bjournal.orgnih.gov Furthermore, fluorine-substituted piperidines have been investigated as potential therapeutics for diabetes and Alzheimer's disease. nih.gov

Research Trajectories for Novel Piperidine Analogues

Strategies for Stereoselective Synthesis of Fluorinated Piperidine Rings

The creation of stereochemically defined fluorinated piperidine rings is a primary challenge in the synthesis of compounds like this compound. Various methodologies have been developed to control the spatial arrangement of substituents on the piperidine core.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of fluorinated pyridine (B92270) precursors is a powerful and direct method for accessing fluorinated piperidines. nih.gov This approach often provides high cis-selectivity.

Recent advancements have demonstrated that palladium-catalyzed hydrogenation of fluoropyridines can be achieved in a robust and simple manner. nih.govacs.org The use of a heterogeneous palladium catalyst allows for the selective reduction of the fluoropyridine ring while tolerating other aromatic systems. nih.govacs.org This method has been shown to be tolerant of air and moisture, adding to its practicality. nih.gov For instance, the hydrogenation of 3-fluoropyridine (B146971) using a palladium catalyst in the presence of an acid additive can yield the corresponding fluoropiperidine. acs.org

Rhodium-based catalysts have also been employed for the dearomatization–hydrogenation of fluoropyridines, leading to the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. springernature.com This process involves an initial dearomatization step using a reagent like pinacol (B44631) borane (B79455) (HBpin), followed by hydrogenation. springernature.com Iridium catalysts, particularly those with P,N-ligands, have proven effective for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, offering a route to enantiomerically enriched piperidines. mdpi.com

A key challenge in the hydrogenation of fluorinated pyridines is the potential for hydrodefluorination. enamine.net However, careful selection of the catalyst and reaction conditions can minimize this side reaction. For example, rhodium catalysts have been found to be more effective than palladium or platinum for the synthesis of 3-substituted piperidines with partially fluorinated groups, operating under milder conditions. mdpi.comenamine.net

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Palladium on carbon (Pd/C) with acid | Fluoropyridines | Robust, simple, cis-selective, tolerates other aromatics | nih.govacs.org |

| Rhodium-carbene catalyst with HBpin | Fluoropyridines | Highly diastereoselective for all-cis products | springernature.com |

| Iridium(I) with P,N-ligand | 2-Substituted pyridinium salts | Asymmetric hydrogenation, enantiomerically enriched products | mdpi.com |

| Rhodium catalyst | Pyridines with partially fluorinated groups | Milder conditions, less hydrodefluorination compared to Pd/Pt | mdpi.comenamine.net |

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring from acyclic precursors that already contain the necessary fluorine and methyl functionalities. These methods offer a high degree of control over the stereochemistry of the final product.

One notable approach is the intramolecular hydroamination of alkenes. researchgate.net This reaction, often catalyzed by transition metals like iridium or zirconium, can lead to the formation of pyrrolidines and piperidines with excellent optical purity. researchgate.net For instance, chiral iridium complexes have been successfully used for the intramolecular hydroamination of unactivated aminoalkenes to construct a range of 5- and 6-membered N-heterocycles. researchgate.net

Radical cyclizations also represent a viable strategy. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can produce piperidine derivatives. mdpi.com Another method involves a light-mediated intramolecular C–H amination/cyclization, which can proceed via a 1,6-hydrogen atom transfer to form piperidines. mdpi.com

The aza-Michael reaction, an intramolecular conjugate addition, is another important tool for piperidine synthesis. mdpi.com Organocatalytic and base-induced versions of this reaction have been developed for the diastereoselective and enantioselective synthesis of substituted piperidines. mdpi.com

Furthermore, hypervalent iodine reagents can mediate the intramolecular aminofluorination of alkenes, providing a route to β-fluorinated piperidines. beilstein-journals.org The proposed mechanism involves the formation of an aminofluoro iodonium (B1229267) intermediate, followed by cyclization and nucleophilic attack by fluoride. beilstein-journals.org

Intermolecular Annulation Strategies

Intermolecular annulation strategies involve the construction of the piperidine ring by combining two or more smaller fragments. These methods offer modularity and the ability to rapidly assemble diverse piperidine structures.

A prominent example is the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with cyclic carbamates. nih.govacs.orgchim.itacs.org This approach provides a direct route to 3-fluoropiperidines with multiple functional groups that can be further derivatized. nih.govacs.orgchim.it The reaction proceeds smoothly and can be performed in a one-pot fashion, making it highly efficient. acs.org The resulting 3-fluoropiperidine (B1141850) imines can be chemoselectively functionalized with high diastereocontrol. nih.gov

Divergent intermolecular coupling strategies have also been developed that can lead to either pyrrolidines or piperidines from the same starting materials by switching the reaction mechanism. rsc.org These annulations couple alkenes with simple bifunctional reagents to afford the desired N-heterocycles. rsc.org

Functionalization and Derivatization at the Piperidine Core

Once the piperidine ring is formed, further modifications are often necessary to introduce the desired fluoromethyl and methyl groups at specific positions.

Introduction of Fluoromethyl Groups

The introduction of a fluoromethyl group can be achieved through various methods, either by direct fluoromethylation or by constructing the ring from a precursor already containing the fluoromethyl moiety. nih.gov

Direct monofluoromethylation can be accomplished using reagents like iodofluoromethane (ICH₂F). nih.gov For instance, a monofluoromethyl radical, generated from a suitable precursor, can react with an isocyanide to form an imidoyl radical, which then undergoes intramolecular cyclization to yield a 6-fluoromethylphenanthridine. nih.gov

Alternatively, the piperidine ring can be assembled from a substrate that already contains a fluoromethyl group. nih.gov This approach is often employed in syntheses starting from non-cyclic precursors.

The introduction of a trifluoromethyl group, a common bioisostere for a methyl group, can be achieved by treating δ-lactams with the Ruppert-Prakash reagent (TMSCF₃). mdpi.com Another method involves the reaction of piperidinecarboxylic acid with sulfur tetrafluoride (SF₄). google.com

Methylation and Other Alkylation Reactions

The introduction of a methyl group onto the piperidine ring or its nitrogen atom is a common final step in the synthesis of many piperidine-containing compounds. nih.gov

N-methylation is frequently achieved by reacting the piperidine with a methylating agent such as methyl iodide. mdpi.com This reaction is often used in the synthesis of alkaloids and other natural products. mdpi.com

Advanced Synthetic Techniques

The synthesis of fluorinated piperidines, including this compound, presents a significant challenge in medicinal and agricultural chemistry. nih.gov The unique properties imparted by fluorine atoms make these compounds highly desirable, yet their synthesis is often complex. nih.gov Advanced synthetic methodologies have been developed to address these challenges, focusing on catalytic hydrogenations and enantioselective approaches to yield specific stereoisomers. nih.govacs.orgrsc.org

Catalytic Hydrogenation of Fluorinated Pyridines

One of the most direct and robust methods for synthesizing fluorinated piperidines is the catalytic hydrogenation of readily available fluorinated pyridines. nih.govacs.org This approach, however, is not without its difficulties, as the presence of fluorine can lead to catalyst poisoning and hydrodefluorination. springernature.comenamine.net

Researchers have developed a palladium-catalyzed hydrogenation protocol that effectively reduces fluoropyridines to the corresponding piperidines. nih.govacs.org A key innovation in this method is the use of a Brønsted acid, such as hydrochloric acid (HCl), in conjunction with a palladium catalyst, typically palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C). nih.govacs.org The acid serves to protonate both the starting pyridine and the resulting piperidine, which enhances the activity of the catalyst. nih.govacs.org This method has proven to be robust, simple, and capable of producing a wide range of (multi)fluorinated piperidines with high cis-selectivity. nih.govacs.org

Another advanced technique involves a dearomatization-hydrogenation (DAH) process. springernature.com This strategy utilizes a rhodium-carbene catalyst with pinacol borane (HBpin) to first break the aromaticity of the fluoropyridine, forming diene intermediates. springernature.com These intermediates are then more readily hydrogenated, leading to the formation of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. springernature.com

The choice of catalyst and reaction conditions is crucial to the success of these hydrogenations. While palladium-based catalysts have shown broad applicability, rhodium catalysts have been found to be more effective for certain substrates, such as those bearing partially fluorinated groups, allowing for milder reaction conditions. mdpi.com

Table 1: Comparison of Catalytic Hydrogenation Methods for Fluoropyridines

| Catalyst System | Key Features | Advantages |

| Pd(OH)₂/C with HCl | Heterogeneous catalysis, Brønsted acid additive | Robust, simple, high cis-selectivity, tolerates various functional groups. nih.govacs.org |

| Rhodium-carbene with HBpin | Dearomatization-hydrogenation (DAH) process | High diastereoselectivity for all-cis products. springernature.com |

Enantioselective Synthetic Strategies

The biological activity of chiral molecules is often dependent on their specific enantiomeric form. Therefore, the development of enantioselective syntheses for fluorinated piperidines is of paramount importance.

One successful strategy for obtaining enantioenriched fluorinated piperidines employs a chiral auxiliary. acs.org An oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective manner. acs.org Subsequent in situ cleavage of the auxiliary and reduction of the imine intermediate yields the desired enantioenriched piperidine. acs.org This method has been used to produce enantioenriched 3-fluoropiperidine with a high enantiomeric ratio. nih.gov

Kinetic resolution is another powerful technique for separating enantiomers. nih.gov The catalytic kinetic resolution of disubstituted piperidines has been achieved using N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids. nih.gov This method has shown practical selectivity factors and has revealed a significant conformational effect, with a preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov

Furthermore, enantioselective approaches using phenylglycinol-derived oxazolopiperidone lactams have been developed for the synthesis of various disubstituted piperidines. ub.edufigshare.com These chiral building blocks allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. ub.edu

Table 2: Enantioselective Strategies for Piperidine Synthesis

| Method | Key Reagents/Building Blocks | Outcome |

| Chiral Auxiliary-Directed Hydrogenation | Oxazolidine-substituted pyridine | Enantioenriched fluorinated piperidines. acs.org |

| Catalytic Kinetic Resolution | N-heterocyclic carbenes, chiral hydroxamic acids | Enantioenriched disubstituted piperidines. nih.gov |

| Chiral Lactam Chemistry | Phenylglycinol-derived oxazolopiperidone lactams | Enantiopure cis- and trans-3,5-disubstituted piperidines. ub.edufigshare.com |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton and Carbon-13 NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic compounds. In the context of substituted piperidines, these methods provide insights into the stereochemistry and conformation of the ring system. usm.edu For instance, the chemical shifts and coupling constants of the ring protons and carbons are influenced by the orientation of the substituents.

The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms in the piperidine ring, as well as for the methyl and fluoromethyl substituents. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with the fluorine atom. The chemical shifts of the ring carbons would provide information about the substitution pattern. For example, in piperidine itself, the C2/C6 carbons appear at approximately 47 ppm, and the C3/C5 and C4 carbons appear at lower field. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-2 | Multiplet | --- | Multiplet |

| C-2 | --- | ~50-60 | CH |

| H-3 | Multiplet | --- | Multiplet |

| C-3 | --- | ~25-35 | CH₂ |

| H-4 | Multiplet | --- | Multiplet |

| C-4 | --- | ~20-30 | CH₂ |

| H-5 | Multiplet | --- | Multiplet |

| C-5 | --- | ~30-40 | CH |

| H-6 | Multiplet | --- | Multiplet |

| C-6 | --- | ~45-55 | CH₂ |

| CH₃ (at C-2) | Doublet | ~15-25 | CH₃ |

| CH₂F (at C-5) | Doublet | ~80-90 | CH₂F |

| NH | Broad singlet | --- | NH |

Note: This table is illustrative and based on general principles of NMR spectroscopy for piperidine derivatives. Actual values may vary.

Fluorine-19 NMR Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to identify and characterize fluorine-containing compounds. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal candidate for NMR studies. wikipedia.orgbiophysics.org A key feature of ¹⁹F NMR is its wide chemical shift range, which minimizes the likelihood of signal overlap and provides detailed information about the electronic environment of the fluorine atom. icpms.czacgpubs.org

For this compound, the ¹⁹F NMR spectrum would be expected to show a triplet, resulting from coupling with the two adjacent protons of the fluoromethyl group. The chemical shift of this signal would be characteristic of a primary alkyl fluoride. Long-range couplings to other protons in the piperidine ring might also be observable. wikipedia.org This technique is particularly useful for confirming the presence and understanding the environment of the fluoromethyl group within the molecule. ed.ac.uk

Deuterium (B1214612) Isotope Effects on Chemical Shifts in N-Methylpiperidine Derivatives

The substitution of hydrogen with deuterium can induce small but measurable changes in NMR chemical shifts, known as deuterium isotope effects. These effects can provide valuable information about molecular structure and dynamics. In the context of N-methylpiperidine derivatives, deuterium substitution on the N-methyl group can influence the chemical shifts of the ring protons and carbons. nih.gov This is due to the kinetic isotope effect, where the C-D bond is stronger and has a lower vibrational frequency than the C-H bond. nih.govrsc.org While the provided search results primarily discuss the kinetic isotope effect in the context of metabolism, the underlying principles of how deuterium substitution affects molecular properties are relevant to NMR spectroscopy. nih.govnih.govrsc.org Studying these isotope effects could offer further insights into the conformational preferences and electronic environment of this compound if an N-methylated and deuterated analog were synthesized.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. nih.gov For piperidine derivatives, both electrospray ionization (ESI) and electron ionization (EI) are valuable techniques. nih.gov

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation of piperidine derivatives is influenced by the position and nature of the substituents. Common fragmentation pathways for piperidine rings involve cleavage of the ring. In the case of this compound, characteristic fragments would likely arise from the loss of the methyl group, the fluoromethyl group, or cleavage of the piperidine ring at various positions. The presence of the fluorine atom would also be evident in the isotopic pattern of the molecular ion and its fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Illustrative)

| m/z Value | Possible Fragment Identity |

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of CH₃ |

| [M-33]+ | Loss of CH₂F |

| --- | Various ring cleavage products |

Note: This table is illustrative and based on general fragmentation patterns of piperidine derivatives. Actual fragmentation will depend on the ionization method and energy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. usm.edu

Fourier Transform Infrared Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups present. The N-H stretching vibration of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed around 2850-2960 cm⁻¹. A key feature would be the C-F stretching vibration, which is typically strong and appears in the range of 1000-1400 cm⁻¹. The exact position of this band can provide information about the environment of the fluorine atom. Other bands corresponding to C-N stretching and various bending vibrations would also be present in the fingerprint region of the spectrum, providing a unique spectral signature for the molecule. bohrium.comnist.gov

Table 3: Predicted Key FT-IR Absorption Bands for this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-2960 |

| C-F | Stretching | 1000-1400 |

| C-N | Stretching | 1000-1250 |

Note: This table is illustrative and based on typical infrared absorption frequencies for the indicated functional groups.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the piperidine ring, as well as the methyl and fluoromethyl substituents.

The piperidine ring itself would likely show a series of complex vibrations in the 1500-800 cm⁻¹ region, including ring stretching and deformation modes. The C-H stretching vibrations of the methyl group and the piperidine ring are anticipated in the 3000-2800 cm⁻¹ range. Of particular interest is the C-F stretching vibration from the fluoromethyl group, which is typically observed in the 1400-1000 cm⁻¹ region of the Raman spectrum. dergipark.org.tr The exact position of this band can be sensitive to the local molecular environment and conformation.

Analysis of the Raman spectrum can also provide insights into the conformational isomers of the molecule. The relative intensities and positions of certain Raman bands can differ between the equatorial and axial conformers of the piperidine ring. researchgate.netaip.org

Table 1: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| C-H Stretching | 2800 - 3000 |

| CH₂ Scissoring | 1450 - 1480 |

| C-F Stretching | 1000 - 1400 |

| C-N Stretching | 1000 - 1250 |

Note: These are predicted values based on known vibrational frequencies of similar functional groups and piperidine derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comscribd.commit.edu For a chiral molecule like this compound, single-crystal X-ray diffraction is invaluable for establishing the absolute configuration of its stereocenters. nih.govresearchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density distribution within the crystal, revealing the atomic positions with high precision. This analysis would confirm the piperidine ring conformation, which is typically a chair form, and the relative stereochemistry of the methyl and fluoromethyl substituents. nih.govbakhtiniada.rusibran.ru The crystal packing, including intermolecular interactions such as hydrogen bonding, can also be elucidated. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1010 |

| Z | 4 |

Note: This data is hypothetical and represents typical values for a small organic molecule of this nature.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating its various isomers. Due to the presence of two chiral centers, this compound can exist as four possible stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. The use of a chiral stationary phase (CSP) in HPLC allows for the separation of the enantiomers. asianpubs.orgnih.govresearchgate.net The choice of the chiral column and the mobile phase composition are critical for achieving baseline resolution of the stereoisomers. researchgate.net For piperidine derivatives that lack a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity. researchgate.netgoogle.comgoogle.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity assessment. mmu.ac.uknih.govgoogle.com GC can separate volatile derivatives of the compound, and the mass spectrometer provides structural information for each separated component, aiding in the identification of impurities. clockss.orgresearchgate.net For the analysis of stereoisomers, a chiral GC column can be utilized.

Table 3: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H |

| Mobile Phase | n-Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Note: These conditions are illustrative and would require optimization for the specific compound.

Table 4: Representative GC-MS Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

Note: These parameters are representative and would need to be optimized for the analysis of this compound.

Computational and Theoretical Investigations of 5 Fluoromethyl 2 Methylpiperidine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT studies on related piperidine (B6355638) structures, such as 2-methylpiperidine, have been employed to optimize molecular geometries and compute various properties. mdpi.com For instance, calculations at the B3LYP/6-31G(d,p) level of theory are used to determine the optimized coordinates and analyze orbital interactions, such as hyperconjugation between the nitrogen lone pair and anti-bonding orbitals of adjacent C-H bonds. mdpi.com

These calculations can elucidate the influence of substituents on the piperidine ring's geometry. In N-acylpiperidines, for example, DFT calculations at the M06-2X level have shown that pseudoallylic strain forces a 2-substituent into an axial orientation to achieve greater stability. nih.gov Such studies provide a foundational understanding of the steric and electronic effects that the fluoromethyl and methyl groups would exert on the piperidine ring of 5-(Fluoromethyl)-2-methylpiperidine.

Table 1: Representative Delocalization Energies in N-methyl-2-methylpiperidine

| Orbital Interaction | Delocalization Energy (kcal/mol) | Computational Method |

|---|---|---|

| N(lp) / CH (anti-periplanar) | 8.12 | B3LYP/6-31G(d,p) |

| N(lp) / CH (syn-clinal) | 1.29 | B3LYP/6-31G(d,p) |

| N(lp) / CH (syn-clinal) | 0.73 | B3LYP/6-31G(d,p) |

This interactive table, based on data for an analogous compound, illustrates how DFT can quantify orbital interactions that contribute to conformational stability. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies of the HOMO and LUMO and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For a molecule like this compound, FMO analysis would predict its propensity to act as an electron donor (related to HOMO energy) or an electron acceptor (related to LUMO energy). numberanalytics.com This information is vital for understanding potential reaction mechanisms and designing molecules with specific electronic properties. DFT calculations are commonly used to compute the energies and spatial distributions of these orbitals. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide insight into static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. scispace.com MD simulations are used to explore the conformational landscape of flexible molecules like piperidines, revealing the relative stabilities of different conformers (e.g., chair, twist-boat) and the energy barriers for interconversion. nih.gov

For substituted piperidines, MD simulations can clarify how substituents influence the ring's conformational equilibrium. nih.gov For example, studies on N-acyl-2-methylpiperidines have shown that while the chair conformation with an axial 2-methyl group is favored, a twist-boat conformation is only about 1.5-2.0 kcal/mol less favorable, suggesting it could be a relevant conformation in solution or when bound to a protein. nih.gov Similar simulations for this compound would be essential to understand its three-dimensional shape and flexibility, which are critical for its biological activity.

In Silico Prediction of Biological Activity and Target Interactions

Computational methods are extensively used in drug discovery to predict the biological activity of new chemical entities and to identify their most likely protein targets. clinmedkaz.orgclinmedkaz.org These in silico techniques accelerate the drug development process by prioritizing compounds for synthesis and experimental testing. bmc-rm.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnuv.ac.in This method uses scoring functions to estimate the binding affinity, typically expressed in kcal/mol, which helps in ranking potential drug candidates. scispace.com

In the context of this compound, docking studies would involve placing the molecule into the binding sites of various known protein targets for piperidine-based drugs, such as G protein-coupled receptors (GPCRs), ion channels, or enzymes. clinmedkaz.orgnih.gov For instance, docking studies on piperidine derivatives targeting the histamine (B1213489) H3 receptor have successfully correlated docking scores with experimentally determined binding affinities (Kᵢ values). nih.gov The results of such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Table 2: Example Docking Scores for Piperidine-based Ligands against Aldosterone Synthase

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound 2 | -7.8 |

| Compound 5 | -10.9 |

| Compound 7 | -10.6 |

| Baxdrostat (Reference) | -9.3 |

This interactive table presents docking results for analogous piperidine-containing compounds, demonstrating how binding affinities are used to compare potential inhibitors. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.net Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search large chemical databases for other molecules that fit the model—a process known as virtual screening. researchgate.netnih.gov

For a molecule like this compound, a pharmacophore model could be constructed based on its low-energy conformation and the key features of the piperidine ring, the fluoromethyl group, and the methyl group. nih.gov This model would be invaluable for identifying novel compounds with potentially similar biological activities, thereby expanding the chemical space for drug discovery efforts. researchgate.net

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the potential biological activities of a chemical compound based on its structural formula. clinmedkaz.orgclinmedkaz.org This in silico tool analyzes the structure of a molecule to estimate its likely pharmacological effects, enzymatic activities, and mechanisms of action. clinmedkaz.orgclinmedkaz.org For novel piperidine derivatives, PASS analysis serves as a crucial preliminary step to identify promising avenues for further preclinical research. clinmedkaz.orgclinmedkaz.org

While specific PASS analysis data for this compound is not publicly available, studies on various piperidine derivatives provide insight into the probable biological activities that could be predicted for this compound. clinmedkaz.org The piperidine scaffold is known for its ability to combine with diverse molecular fragments, leading to a wide range of pharmacological effects. clinmedkaz.org

In silico analyses of related piperidine compounds have predicted a high probability of effects on the central nervous system (CNS). clinmedkaz.org The capacity of piperidine derivatives to inhibit neurotransmitter uptake suggests potential applications in treating certain CNS disorders. clinmedkaz.orgresearchgate.net Specifically, PASS analysis often predicts anti-parkinsonian and anti-dyskinetic activities, which are relevant to neurodegenerative conditions. clinmedkaz.orgresearchgate.net Furthermore, predictions for antimicrobial, antiviral, and anti-inflammatory effects have been associated with the inhibition of specific enzymes. researchgate.net Other potential activities for piperidine derivatives include roles as treatments for cancer, local anesthetics, and antiarrhythmic agents. clinmedkaz.org

A comprehensive analysis suggests that compounds like this compound could be considered potential candidates for the design of new, highly effective medicinal agents with a broad spectrum of applications. clinmedkaz.org

Table 1: Potential Biological Activities for Piperidine Derivatives Predicted by PASS

| Activity Class | Specific Predicted Activity |

|---|---|

| Central Nervous System | Anti-parkinsonian |

| Anti-dyskinetic | |

| Neurotransmitter Uptake Inhibitor | |

| Antimicrobial | Antibacterial |

| Antiviral | |

| Anti-inflammatory | General Anti-inflammatory |

| Other | Antineoplastic (Anti-cancer) |

| Local Anesthetic |

This table is based on general findings for piperidine derivatives from PASS analyses and represents potential, not confirmed, activities for this compound. clinmedkaz.orgclinmedkaz.orgresearchgate.net

Analysis of Intermolecular Interactions and Noncovalent Forces

The conformational behavior and intermolecular interactions of this compound are governed by a complex interplay of noncovalent forces. Computational and spectroscopic studies on fluorinated piperidine derivatives reveal that the presence of the fluorine atom significantly influences the molecule's structure and potential interactions. researchgate.net The key forces at play include charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net

Charge-Dipole Interactions and Hyperconjugation: The strong electronegativity of the fluorine atom creates a significant dipole moment in the C-F bond. This can lead to stabilizing charge-dipole interactions with other polar groups within the molecule or with solvent molecules. researchgate.net Hyperconjugation, specifically the delocalization of electron density from the nitrogen lone pair (n) to the antibonding orbital (σ*) of the anti-periplanar C-H or C-F bond, also plays a crucial role in stabilizing certain conformations. mdpi.com

Steric and Electrostatic Repulsion: Steric hindrance between the fluoromethyl group, the methyl group at the C2 position, and other substituents on the piperidine ring influences the rotational barriers and the preferred conformation of the molecule. ias.ac.in Repulsive electrostatic forces between bonds of similar polarity also contribute to the energetic landscape of the molecule. ias.ac.in

Fluorine-Centered Noncovalent Interactions: The fluorine atom can participate in specific noncovalent interactions. Weak hydrogen bonds of the C-H···F type are significant in the crystal packing and stabilization of fluorinated organic compounds. researchgate.netresearchgate.net In certain crystalline arrangements, F···F contacts, stabilized by electrostatic interactions, can also be observed. researchgate.net

Solvation Effects: The surrounding medium significantly impacts the conformational preferences of fluorinated piperidines. Solvation and the polarity of the solvent play a major role, sometimes overriding the intrinsic conformational preferences observed in the gas phase. researchgate.net For instance, the stability of a particular conformer can be substantially different in a nonpolar solvent compared to a polar solvent like water. researchgate.net

The interplay of these noncovalent forces dictates the three-dimensional structure of this compound, which in turn determines how it interacts with biological targets like receptors and enzymes. researchgate.netacs.org

| π-Interactions (if applicable) | Interactions such as C-H···π or π···π if aromatic rings are present in derivatives. researchgate.net | Contribute to the stabilization of molecular complexes. researchgate.net |

Exploration of Structure Activity Relationships Sar for 5 Fluoromethyl 2 Methylpiperidine Derivatives

Impact of Fluoro- and Methyl Substituents on Biological Recognition

The introduction of fluorine and methyl groups into the piperidine (B6355638) scaffold significantly influences how these molecules interact with biological targets. scientificupdate.comresearchgate.net Fluorine, being the most electronegative element, can alter the electronic properties of a molecule, affecting its pKa, dipole moment, and the stability of neighboring functional groups. tandfonline.com This modulation of basicity can be critical for receptor binding and can improve pharmacokinetic properties like membrane permeation. scientificupdate.comtandfonline.com For instance, the incorporation of fluorine has been used to reduce the basicity of piperidine-containing compounds, which can in turn disrupt binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity. scientificupdate.com

The position of the fluorine atom is also a key determinant of its effect. In some cases, a fluorine atom in the axial position of the piperidine ring can result in increased basicity and better efficacy compared to its equatorial counterpart. scientificupdate.com This has been attributed to a favorable dipole interaction between the C-F bond and the protonated nitrogen (N+-H) in the receptor binding pocket. scientificupdate.com

The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can also profoundly impact biological activity. researchgate.net The addition of a methyl group can enhance potency and efficacy by providing beneficial steric interactions within the binding site of a target protein. researchgate.net The position of the methyl group on the piperidine ring alters the compound's chemical properties and reactivity, making it suitable for various applications, including the synthesis of analgesics that target the nervous system. sincerechemicals.com For example, in a series of piperine (B192125) derivatives, a 4-methyl-substituted piperidine ring resulted in high inhibitory activity for monoamine oxidase-B (MAO-B). nih.gov

The interplay between fluoro- and methyl substituents can be complex. While fluoromethyl groups are similar in size to methyl groups, they exert unique effects. The presence of fluorine can enhance metabolic stability by replacing hydrogen atoms that are prone to metabolic breakdown. researchgate.net

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of 5-(fluoromethyl)-2-methylpiperidine derivatives. ethernet.edu.et The presence of chiral centers in these molecules means they can exist as different stereoisomers (enantiomers and diastereomers), which can have markedly different interactions with chiral biological targets like receptors and enzymes. ethernet.edu.etresearchgate.net

The specific orientation of the fluoro- and methyl groups on the piperidine ring can lead to significant differences in pharmacological activity. For example, in certain piperidine derivatives, the axial or equatorial position of a fluorine atom can dramatically alter the compound's basicity and, consequently, its biological efficacy. scientificupdate.com Research on N-alkyl-piperidine-2-carboxamides has shown that while stereoisomerism had little effect on basicity or lipophilicity, it did lead to more pronounced variations in melting point temperatures and oxidative degradation rates. researchgate.net

The cis- or trans-relationship of substituents on the piperidine ring is also crucial. For instance, in the development of monoamine oxidase (MAO) inhibitors, the trans-form of piperine derivatives showed specific structure-activity relationships. nih.gov The synthesis of piperidine derivatives often aims for stereoselective outcomes, producing a single desired isomer to maximize therapeutic effects and minimize potential off-target activities. mdpi.com

Modulation of Piperidine Ring Substitutions on Target Affinity

Modifying the substituents on the piperidine ring is a common strategy to fine-tune the affinity of a compound for its biological target. The nature, size, and position of these substituents can dramatically alter binding interactions. sincerechemicals.comdut.ac.za

For instance, in the development of ligands for the sigma-1 receptor, the introduction of monomethyl or geminal dimethyl groups on the piperidine moiety was used to explore sigma-subtype affinities and selectivities. A 4-methyl derivative was identified as a highly potent and selective sigma-1 ligand. sigmaaldrich.com Similarly, in a series of compounds targeting the 5-HT2A receptor, N-alkylation of the piperidine ring was generally found to be unfavorable for activity. acs.org

The introduction of different functional groups can also have a profound effect. In a study of biaryl amide derivatives as inhibitors of the hepatitis C virus, compounds with a 4-(4-methylpiperazin-1-yl)-methyl-3-trifluoromethyl-phenyl group showed more potent activity than those with a 4-methoxy phenyl group. nih.gov In another example, for dual inhibitors of AChE and BChE, chloro and fluoro substituents at the meta position of a phenyl ring attached to the piperidine scaffold were found to be predominant for anti-cholinesterase potential. mdpi.com

The unsubstituted piperidine ring itself can be crucial for high affinity at certain receptors. For example, in a series of histamine (B1213489) H3 receptor ligands, the unsubstituted piperidine ring in the basic part of the compounds appeared to be the most influential for affinity. nih.gov

Design Principles for Optimized Analogues

The design of optimized analogues of this compound builds upon the structure-activity relationship principles discussed in the previous sections. The goal is to rationally modify the lead compound to enhance desired properties while minimizing undesirable ones.

A key design principle is the strategic use of fluorination. Incorporating fluorine can modulate pKa to improve oral absorption and bioavailability. nih.gov It can also block sites of metabolism, leading to a more stable compound. tandfonline.com Chemoinformatic tools can be used to predict the effect of fluorination on properties like pKa and potential for hERG channel affinity, which is linked to cardiac toxicity. acs.orgresearchgate.net

Another important principle is the careful consideration of methyl group placement. The "magic methyl" effect can be exploited to increase potency, but the position of the methyl group is critical. researchgate.netsincerechemicals.com For example, in some cases, a 4-methyl piperidine substituent has been shown to produce high MAO-B inhibition. nih.gov

Finally, the iterative process of synthesis, biological testing, and SAR analysis is central to the design of optimized analogues. This cycle allows for the refinement of hypotheses and the progressive improvement of the lead compound.

Interactive Data Table: SAR of Piperidine Derivatives

| Compound Series | Substitution | Key Finding on Activity | Reference |

| Piperine Derivatives | 4-methyl on piperidine ring | High MAO-B inhibition | nih.gov |

| 2,5-Dimethoxyphenylpiperidines | N-alkylation of piperidine | Generally unfavorable for 5-HT2A receptor activity | acs.org |

| Sigma-1 Receptor Ligands | 4-methyl on piperidine ring | Most potent sigma-1 ligand in the series | sigmaaldrich.com |

| Histamine H3 Receptor Ligands | Unsubstituted piperidine ring | Most influential for high affinity | nih.gov |

| Biaryl Amide HCV Inhibitors | 4-(4-methylpiperazin-1-yl)-methyl-3-trifluoromethyl-phenyl | More potent than 4-methoxy phenyl group | nih.gov |

| AChE/BChE Dual Inhibitors | Meta-substituted chloro and fluoro on phenyl ring | Predominant for anti-cholinesterase potential | mdpi.com |

Preclinical Pharmacological and Biological Investigations of 5 Fluoromethyl 2 Methylpiperidine in Research Models

In Vitro Assays for Target Engagement and Efficacy

In vitro studies are fundamental to elucidating the mechanism of action of new chemical entities. For derivatives of 5-(fluoromethyl)-2-methylpiperidine, these assays have been crucial in identifying specific enzyme and receptor interactions and their downstream effects on cellular functions.

Research has identified potent inhibitory activity of certain this compound analogs against key enzymes. One notable example is a 4-fluoromethyl analog of a piperidine-based compound, known as Psa374, which was developed as a high-affinity inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govresearchgate.net CSF1R is a tyrosine kinase receptor essential for the proliferation and function of microglia, making it a significant target for neuroinflammatory conditions. researchgate.net

In vitro assays demonstrated that fluorinated analogs of the parent compound exhibited high inhibitory potency against human CSF1R, with IC₅₀ values in the sub-nanomolar to low nanomolar range. nih.govresearchgate.net The introduction of fluorine was a key design element intended to enhance affinity and provide potential for radiolabeling with fluorine-18 (B77423) for use in positron emission tomography (PET). nih.govresearchgate.net

Table 1: In Vitro CSF1R Inhibitory Potency of a Fluoromethyl Piperidine (B6355638) Analog This table is interactive. Click on headers to sort.

| Compound | Target Enzyme | IC₅₀ (nM) | Assay Description |

|---|

Other research into piperidine-containing structures has explored their potential as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it Inhibition of MAGL is considered a therapeutic strategy for anti-inflammatory and anticancer effects. unisi.it For instance, certain benzoylpiperidine derivatives have shown reversible inhibition of MAGL with IC₅₀ values in the nanomolar range. mdpi.com

The this compound core is a key structural component in molecules designed to interact with specific receptor systems in the central nervous system. A prominent example is the compound [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone, also known as MK-6096. nih.gov This molecule, which incorporates the 2-methyl-5-(substituted methyl)piperidine structure, was identified as a potent dual orexin (B13118510) receptor antagonist (DORA). nih.gov

Orexin receptors (OX₁R and OX₂R) are central regulators of wakefulness, and their antagonism is a novel mechanism for treating insomnia. nih.gov Functional assays confirmed that MK-6096 acts as an antagonist at both orexin receptors, a profile that has been clinically validated for promoting sleep. nih.gov The design of these molecules was guided by principles to minimize 1,3-allylic strain, resulting in axially oriented substituents on the piperidine ring which proved favorable for potent receptor binding. nih.gov

Table 2: Receptor Binding Profile of MK-6096 This table is interactive. Click on headers to sort.

| Compound | Target Receptors | Activity | Therapeutic Area |

|---|

Additionally, broader studies on piperidine derivatives have revealed affinities for a wide array of receptors, including serotoninergic (5-HT₂A, 5-HT₇) and dopaminergic (D₂) receptors, which are targets for antipsychotic medications. mdpi.com Other piperidine-based compounds have been developed as dual-target ligands, for example, showing high affinity for both histamine (B1213489) H₃ and sigma-1 receptors, which are implicated in pain pathways. acs.org

The engagement of specific enzymes and receptors by this compound derivatives leads to the modulation of intracellular signaling pathways. The inhibition of CSF1R by analogs like Psa374 directly impacts the signaling cascade essential for the regulation, differentiation, and maintenance of microglia. researchgate.net This pathway is a critical component of the brain's innate immune system, and its modulation is a key strategy in research for treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. researchgate.net

In the context of cancer research, piperidine derivatives have been investigated for their ability to interfere with pathways that promote tumor growth. mdpi.com For example, the inhibition of monoacylglycerol lipase (MAGL) not only has anti-inflammatory implications but may also affect pro-tumorigenic signaling by altering the levels of fatty acids and their precursors. unisi.it Furthermore, computational studies predict that various piperidine derivatives have the potential to interact with a wide range of biological pathways, suggesting a broad scope for future therapeutic applications. clinmedkaz.orgclinmedkaz.org

In Vivo Preclinical Model Applications

Following promising in vitro results, derivatives of this compound have been advanced to in vivo preclinical models to assess their efficacy and biological effects in a whole-organism context.

Central Nervous System (CNS) Disorders: Derivatives of this compound have shown significant promise in models of CNS disorders. The dual orexin receptor antagonist MK-6096 demonstrated exceptional in vivo activity in preclinical sleep models, which led to its advancement into clinical trials for the treatment of insomnia. nih.gov In the area of neuroinflammation, fluoromethyl piperidine analogs designed as CSF1R inhibitors are being developed for use as PET imaging agents to visualize microglia activation in conditions like Alzheimer's disease. nih.govresearchgate.net

Antiviral: Piperidine-containing compounds have been investigated as potential antiviral agents. Research into HIV-1 inhibitors has shown that derivatives containing a piperidine ring can act as entry inhibitors that target the viral envelope protein gp120. nih.gov In some series of these compounds, the addition of a methyl group to the piperidine ring was found to improve antiviral activity compared to the unsubstituted analog. nih.gov

Antifungal: While specific data for this compound is limited, related piperidine structures have been explored for antifungal properties. For example, certain long-tailed 4-aminopiperidines have demonstrated efficacy against fungi like Aspergillus and Candida by inhibiting ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. mdpi.com

Anticancer: The anticancer potential of piperidine derivatives has been noted in several studies. Benzoylpiperidine derivatives have been shown to inhibit the cell growth of various human breast, ovarian, and colorectal cancer cell lines. mdpi.com Computer-aided predictions also suggest that piperidine compounds are of interest for the treatment of cancer. clinmedkaz.orgclinmedkaz.org

Antimalarial: While the quinoline (B57606) scaffold is a well-known privileged structure in the development of antimalarials, and some derivatives containing trifluoromethyl groups have been studied, specific in vivo antimalarial data for this compound was not prominent in the reviewed literature. nih.govresearchgate.net

In vivo studies allow for a deeper understanding of the biological responses and mechanistic pathways influenced by these compounds. For the orexin antagonist MK-6096, in vivo models confirmed that its sleep-promoting effects are a direct result of blocking orexin signaling, which disrupts the maintenance of wakefulness. nih.gov

For the CSF1R inhibitor analog Psa374, in vivo PET imaging studies in mice and monkeys were conducted to validate its utility as a tracer for neuroinflammation. nih.govresearchgate.net These studies aim to confirm that the radioligand can cross the blood-brain barrier and specifically bind to CSF1R in the brain, providing a quantitative measure of microglial activation in living organisms. nih.gov

The mechanism for piperidine-based HIV inhibitors has been identified as the disruption of the virus's entry into host cells. nih.gov These small molecules appear to bind within a cavity on the gp120 surface protein, inducing conformational changes that prevent the virus from engaging with the CD4 receptor on T-cells. nih.gov

Mechanistic Elucidation of Biological Actions

The precise mechanisms underlying the biological effects of this compound are a subject of ongoing research. Preclinical studies on structurally related fluorinated piperidine derivatives provide valuable insights into its potential modes of action, particularly concerning its influence on intracellular signaling and its interactions with key proteins such as ion channels and transporters.

The direct intracellular release mechanisms of this compound have not been extensively detailed in publicly available research. However, the study of similar compounds suggests potential pathways. For instance, the modulation of intracellular calcium levels is a common mechanism for many biologically active molecules. Assays measuring intracellular calcium mobilization, often utilizing fluorescent dyes like Fura-2 AM, are standard methods to screen for activity at G-protein coupled receptors (GPCRs) or calcium channels. abcam.comnih.gov The activation of these pathways can lead to the release of intracellular calcium stores, a key event in many signaling cascades. While not directly demonstrated for this compound, it is plausible that it could influence such pathways, a hypothesis that warrants further investigation through dedicated calcium mobilization assays.

The interaction of piperidine derivatives with ion channels and transporters is a significant area of pharmacological research, as these interactions often underpin their therapeutic effects. nih.govnih.govnih.gov While specific data for this compound is limited, studies on analogous compounds provide a framework for understanding its potential targets.

Ion Channels:

Fluorinated piperidine derivatives have been shown to interact with various ion channels. Notably, certain ethynylpiperidine derivatives have demonstrated activity against voltage-gated sodium channels (NaV), specifically the NaV1.4 and NaV1.5 subtypes. nih.govresearchgate.net Molecular docking studies have suggested a high binding affinity of these piperidines to these sodium channel macromolecules. nih.govresearchgate.net Furthermore, other substituted piperidines have been identified as potent and selective antagonists of T-type calcium channels. nih.govjohnshopkins.edu These channels are involved in a variety of physiological processes, and their modulation can have significant effects. The potential for this compound to interact with these or other ion channels, such as ligand-gated ion channels, remains an area for future research. nih.govopenneurologyjournal.commdpi.comnih.govfrontiersin.orgguidetopharmacology.orgnih.gov

Transporters:

Table 1: Investigated Biological Targets of Structurally Related Piperidine Derivatives

| Target Class | Specific Target | Observed Effect | Compound Class |

| Ion Channels | Voltage-gated sodium channels (NaV1.4, NaV1.5) | Inhibition/Binding | Fluorinated ethynylpiperidines |

| T-type calcium channels | Antagonism | 1,4-substituted piperidines | |

| Transporters | Dopamine Transporter (DAT) | Binding/Inhibition | Hydroxypiperidine analogs |

| P-glycoprotein (P-gp) | Inhibition | Piperidine derivatives | |

| Glycine Transporter 1 (GlyT-1) | Inhibition | N-((S)-1-((S)-1-methylpiperidine-2-yl)methyl)arylamide derivatives |

Advanced Applications and Future Directions in 5 Fluoromethyl 2 Methylpiperidine Research

Development of Radiolabeled Probes for Positron Emission Tomography (PET) Imaging

The development of radiolabeled probes for Positron Emission Tomography (PET) imaging represents a significant application of 5-(fluoromethyl)-2-methylpiperidine and its analogs. PET is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule enables the tracking of its distribution and target engagement.

The fluoromethyl group in this compound is particularly advantageous for developing PET radioligands. Fluorine-18 is a preferred radionuclide due to its near-optimal half-life (109.8 minutes), which allows for multi-step radiosynthesis and imaging over several hours. Its low positron energy also results in high-resolution images. The replacement of a hydrogen atom or a hydroxyl group with a fluorine atom can sometimes enhance the affinity of a ligand for its biological target.

Research has focused on developing fluorinated analogs of known receptor ligands for PET imaging. For instance, fluoromethyl analogs of compounds targeting the colony-stimulating factor 1 receptor (CSF1R), a key player in neuroinflammation, have been synthesized and evaluated. The goal is to create PET tracers that can cross the blood-brain barrier and specifically bind to CSF1R, providing a means to study neuroinflammatory processes in diseases like Alzheimer's and Parkinson's.

In one study, a 4-fluoromethyl analog of a known CSF1R inhibitor was synthesized and labeled with carbon-11 (B1219553) ([¹¹C]), another common PET isotope. While this specific analog, [¹¹C]Psa374, showed good brain uptake in monkeys, it did not demonstrate specific binding to CSF1R at baseline. However, the study highlighted the feasibility of incorporating a fluoromethyl group and the potential for developing ¹⁸F-labeled versions for more extensive kinetic studies. The development of these probes involves complex multi-step synthesis of precursor molecules, followed by a rapid radiolabeling reaction.

The table below summarizes key data for a representative radiolabeled analog developed for PET imaging.

| Radioligand | Target | Isotope | Half-life | Application |

| [¹¹C]Psa374 | CSF1R | ¹¹C | 20.4 min | Preclinical PET imaging of neuroinflammation |

Table 1: Characteristics of a radiolabeled probe based on a fluoromethyl analog.

Future efforts in this area will likely focus on optimizing the structure of this compound-containing molecules to achieve higher target affinity and specificity, as well as favorable pharmacokinetic properties for PET imaging. The development of successful ¹⁸F-labeled probes based on this scaffold would be a significant advancement for both basic neuroscience research and clinical diagnostics.

Integration into Chemical Biology Tools

The unique properties of the this compound moiety make it a valuable component for the design of sophisticated chemical biology tools. These tools are designed to probe and manipulate biological systems with high precision. Beyond PET imaging probes, this scaffold can be integrated into other types of molecular tools, such as affinity-based probes and fluorescent labels, although the primary documented application remains in the realm of in vivo imaging.

PET radioligands, as discussed in the previous section, are themselves a powerful class of chemical biology tools. They allow for the non-invasive study of target protein expression and distribution in living organisms, providing critical information for drug development and disease diagnosis. For example, the development of a successful CSF1R PET tracer based on a this compound analog would enable researchers to study the role of microglia activation in various neurological disorders in real-time.

The synthesis of these tools requires careful chemical design to ensure that the introduction of the reporter group (e.g., a radionuclide or a fluorophore) does not detrimentally affect the molecule's ability to interact with its biological target. The this compound structure provides a robust framework that can often be modified at different positions to attach the necessary reporter groups without losing biological activity.

Future research may see the integration of this piperidine (B6355638) derivative into other types of chemical probes. For instance, it could be incorporated into:

Affinity-based probes: These probes are used to isolate and identify binding partners of a particular small molecule. A this compound-containing compound could be functionalized with a reactive group or a tag (like biotin) to facilitate the "pull-down" of its target protein from cell lysates.

Fluorescent probes: By attaching a fluorescent dye, molecules containing the this compound scaffold could be used to visualize the localization of their targets in cells or tissues using microscopy techniques.

The development of such tools would further expand the utility of this compound in biomedical research, enabling a deeper understanding of complex biological processes at the molecular level.

Emerging Synthetic Methodologies and Technologies

The synthesis of highly substituted and stereochemically complex piperidines like this compound is a challenging task that has spurred the development of novel synthetic methodologies. Traditional methods often require lengthy synthetic sequences and may lack stereocontrol. Recent advances in catalysis and synthetic strategy are providing more efficient and selective routes to these valuable compounds.

One of the key challenges is the stereoselective introduction of substituents onto the piperidine ring. The relative orientation of the methyl group at the 2-position and

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.